4-Cyano-6-methoxy-7-azaindole
Overview
Description
4-Cyano-6-methoxy-7-azaindole is a useful research chemical . It is a derivative of 7-azaindole, which is a chemical scaffold represented in many biologically active natural products and synthetic derivatives .
Synthesis Analysis
The synthesis of azaindoles, including this compound, has been a topic of interest in recent years. Researchers have designed and implemented novel synthetic methods for azaindole core units . These strategies have produced a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .Molecular Structure Analysis
The molecular formula of this compound is C9H7N3O, and its molecular weight is 173.17 . The structure includes a 7-azaindole core, with a cyano group attached at the 4th position and a methoxy group at the 6th position .Chemical Reactions Analysis
The azaindole chemical scaffold, which includes this compound, has been the focus of numerous chemical reactions. Advances in metal-catalyzed chemistry have supported the development of novel and effective methods for functionalization of the 7-azaindole template . This includes global ring functionalization, which has potential as pharmacophores for various therapeutic targets .Safety and Hazards
Future Directions
The azaindole scaffold, including 4-Cyano-6-methoxy-7-azaindole, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Future work may focus on developing novel and facile methodologies for azaindole derivatives of biological interest .
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-8-4-6(5-10)7-2-3-11-9(7)12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHENYHFEWOBNBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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